molecular formula C9H10ClF2NO B1430381 (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride CAS No. 1187928-90-0

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Número de catálogo: B1430381
Número CAS: 1187928-90-0
Peso molecular: 221.63 g/mol
Clave InChI: CRNZONGLYNSZNW-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Classification

This compound is characterized by its specific molecular identity and structural classification within the broader family of chroman derivatives. The compound bears the Chemical Abstracts Service registry number 1187928-90-0, providing precise identification in chemical databases and facilitating research coordination across multiple institutions. According to systematic nomenclature, the compound is designated as (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride, reflecting its stereochemical configuration and functional group positioning.

The molecular formula C9H10ClF2NO encompasses nine carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 221.63 grams per mole. The structural framework consists of a chroman core, which represents a bicyclic system comprising a benzene ring fused to a tetrahydrofuran ring. The compound exists as a hydrochloride salt, enhancing its water solubility compared to the free base form and facilitating pharmaceutical applications.

Stereochemically, the compound exhibits S-configuration at the 4-position, where the amine group is attached. This specific stereochemistry influences the compound's interaction with biological targets and contributes to its pharmacological selectivity. The fluorine atoms positioned at the 6 and 8 locations on the aromatic ring significantly modify the electronic properties of the molecule, affecting both its chemical reactivity and biological activity.

Chemical Property Value
Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
Chemical Abstracts Service Number 1187928-90-0
Stereochemistry (4S)- configuration
Melting Point Not Available
Boiling Point Not Available

Historical Background and Research Development

The development of this compound emerged from systematic investigations into fluorinated chroman derivatives as potential therapeutic agents. According to database records, the compound was first characterized and documented in 2011, marking the beginning of sustained research interest in this particular structural class. Subsequent modifications and updates to its chemical profile occurred as recently as 2024, indicating ongoing research activity and refinement of its properties.

The historical context of chroman derivative research reveals a progressive evolution in synthetic methodologies and biological evaluation approaches. Early investigations into chroman-4-one derivatives established the fundamental importance of these scaffolds in heterocyclic chemistry and drug discovery. The structural diversity found within the chroman-4-one family led to their categorization into several distinct classes, including benzylidene-4-chromanones, flavanones, isoflavanones, and various modified derivatives.

Research development in fluorinated chroman compounds gained momentum through investigations into their enhanced biological activities compared to non-fluorinated analogs. The introduction of fluorine atoms at strategic positions was found to improve potency, selectivity, and metabolic stability, driving further synthetic efforts in this area. The systematic exploration of different fluorination patterns and stereochemical configurations contributed to the identification of this compound as a compound of particular interest.

Contemporary research efforts have focused on optimizing synthetic routes for large-scale preparation of chroman-4-amine derivatives. Advanced methodologies, including asymmetric reduction protocols and stereoselective synthesis approaches, have been developed to access these compounds with high enantiomeric purity. The evolution of synthetic capabilities has enabled researchers to systematically investigate structure-activity relationships and optimize biological properties.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its diverse biological activity profile and potential therapeutic applications across multiple disease areas. Antimicrobial investigations have demonstrated the compound's effectiveness against resistant bacterial strains, particularly Staphylococcus aureus, with a minimum inhibitory concentration of 10 micrograms per milliliter. This antimicrobial activity operates through disruption of bacterial cell wall synthesis, leading to cell lysis and bacterial death.

Neuroprotective properties represent another significant aspect of the compound's medicinal chemistry profile. Research has indicated that the compound can reduce oxidative stress and inflammation in neuronal cell models, suggesting potential applications in neurodegenerative disease treatment. The mechanism involves modulation of cellular signaling pathways related to apoptosis and oxidative damage, providing neuroprotection under stress conditions.

Anticancer activity investigations have revealed promising cytotoxic effects against various cancer cell lines. Specifically, studies on breast cancer cells demonstrated an inhibitory concentration of 15 micromolar against the MCF-7 cell line, indicating substantial potency in this therapeutic area. The anticancer mechanism appears to involve induction of apoptosis and cell cycle arrest, representing viable targets for cancer therapy development.

The compound's significance extends beyond individual biological activities to encompass its role as a pharmacological tool and lead compound for drug development. The presence of fluorine atoms enhances lipophilicity and membrane permeability while potentially improving metabolic stability. These properties facilitate cellular uptake and interaction with intracellular targets, contributing to the compound's overall therapeutic potential.

Biological Activity Target System Observed Potency
Antimicrobial Staphylococcus aureus 10 μg/mL minimum inhibitory concentration
Anticancer MCF-7 breast cancer cells 15 μM inhibitory concentration
Neuroprotective Neuronal cell lines Qualitative reduction in oxidative stress

Overview of Chroman-Based Derivatives

Chroman-based derivatives constitute a privileged structural class in medicinal chemistry, characterized by their diverse biological activities and synthetic accessibility. The chroman scaffold, consisting of a benzene ring fused to a tetrahydropyran ring, provides a rigid framework that can accommodate various substitution patterns and functional groups. This structural versatility has led to the development of numerous chroman derivatives with distinct pharmacological profiles and therapeutic applications.

The classification of chroman derivatives encompasses several major categories based on their substitution patterns and oxidation states. Chroman-4-ones represent a fundamental class characterized by a ketone functionality at the 4-position, serving as important intermediates in organic synthesis and drug design. Flavanones, featuring a phenyl substituent at the 2-position, constitute another significant category with well-documented biological activities. Isoflavanones, distinguished by phenyl substitution at the 3-position, represent a related class with unique pharmacological properties.

Synthetic approaches to chroman derivatives have evolved significantly, incorporating advanced methodologies for stereoselective construction of these ring systems. Catalytic asymmetric cyclization reactions have emerged as powerful tools for generating chiral chroman scaffolds with high enantioselectivity. These synthetic advances have enabled systematic structure-activity relationship studies and optimization of biological properties.

Fluorinated chroman derivatives, including this compound, represent a specialized subset with enhanced biological activities. Research has demonstrated that fluorinated 2-arylchroman-4-ones and their derivatives exhibit improved potency against various biological targets compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can significantly influence electronic properties, metabolic stability, and receptor binding characteristics.

Recent investigations into chroman derivatives have expanded their applications beyond traditional pharmacological targets. Studies have identified chroman-4-one derivatives as selective inhibitors of sirtuin 2, an enzyme involved in aging-related diseases and neurodegenerative disorders. These findings demonstrate the continued relevance of chroman scaffolds in contemporary drug discovery efforts and highlight their potential for addressing unmet medical needs.

Propiedades

IUPAC Name

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNZONGLYNSZNW-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-90-0
Record name 2H-1-Benzopyran-4-amine, 6,8-difluoro-3,4-dihydro-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Actividad Biológica

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a fluorinated compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀ClF₂N
  • Molecular Weight : 221.63 g/mol
  • CAS Number : 1187928-90-0
  • Structure : The compound features a chroman core with two fluorine substituents at the 6 and 8 positions, and an amine group at the 4 position.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. The presence of fluorine atoms enhances lipophilicity, which may influence the compound's ability to cross biological membranes and interact with intracellular targets.

Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
    • A case study highlighted its effectiveness against resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 10 µg/mL.
  • Anticancer Properties :
    • Preliminary research suggests that this compound may inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
    • Further studies are needed to elucidate the exact pathways involved in its anticancer effects.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways related to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
NeuroprotectionNeuronal cell linesReduced oxidative stress

Case Studies

  • Antimicrobial Efficacy :
    In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. Results indicated significant inhibition of growth in resistant Staphylococcus aureus strains, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.
  • Cancer Cell Line Studies :
    A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, highlighting its potential role in cancer therapy.
  • Neuroprotection Research :
    In vitro studies using neuronal cell lines exposed to oxidative stress showed that this compound significantly reduced markers of oxidative damage and apoptosis. These findings suggest a promising avenue for further investigation into its use for neurodegenerative diseases.

Comparación Con Compuestos Similares

Key Observations:

Stereochemical Specificity : The (S)-enantiomer of the difluoro compound may offer enantioselective activity, unlike the racemic or undefined dichloro analog, which could exhibit mixed pharmacological effects .

Lipophilicity : Fluorine’s lower atomic radius and higher electronegativity compared to chlorine may reduce steric hindrance and enhance membrane permeability in the difluoro derivative.

Commercial and Research Status

  • The discontinuation of this compound () contrasts with the availability of the dichloro analog, implying divergent research trajectories. This may reflect superior stability or broader applicability of the dichloro variant in current studies.

Q & A

Q. What are the validated analytical methods for determining the purity and enantiomeric excess of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purity assessment. For enantiomeric resolution, chiral stationary phases (e.g., cellulose- or amylose-derived columns) should be employed. Validate the method using accuracy and precision parameters (e.g., % recovery, RSD) as outlined in RP-HPLC validation protocols . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural integrity. For fluorinated compounds, 19F^{19}\text{F}-NMR can resolve positional isomerism .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer : Use a stepwise approach:

Fluorination : Introduce fluorine atoms at positions 6 and 8 via electrophilic aromatic substitution or directed ortho-metalation.

Chiral resolution : Employ enzymatic resolution or chiral auxiliaries to isolate the (S)-enantiomer.

Hydrochloride formation : React the free amine with HCl gas in anhydrous conditions.
Monitor each step using thin-layer chromatography (TLC) and intermediate purification via recrystallization or flash chromatography. Purity validation at each stage using HPLC ensures minimal byproducts .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in a desiccated environment at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Moisture-sensitive compounds like hydrochlorides require airtight containers with silica gel packets. Conduct periodic stability tests using HPLC to detect degradation .

Advanced Research Questions

Q. How do the positions of fluorine substituents (6,8 vs. 5,7) influence the compound’s pharmacological activity?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
  • In vitro assays : Test binding affinity to target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
  • Computational modeling : Use molecular docking to assess how fluorine placement affects steric and electronic interactions with binding pockets.
    Fluorine at position 6 and 8 may enhance metabolic stability due to reduced electron density in the aromatic ring, as seen in related fluorinated chroman derivatives .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a systematic review of experimental variables:

Assay conditions : Compare buffer pH, temperature, and cell lines used in conflicting studies.

Compound handling : Verify storage conditions and solubility protocols (e.g., DMSO concentration).

Statistical analysis : Apply meta-analysis tools to identify outliers or confounding factors.
Replicate experiments under standardized conditions and validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

In vitro metabolism : Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.

Metabolite identification : Use high-resolution MS to detect phase I/II metabolites.

CYP inhibition assays : Determine if the compound inhibits cytochrome P450 enzymes, which could affect drug-drug interactions.
Fluorine substitution often reduces oxidative metabolism, but this must be empirically validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.